molecular formula C17H23NO4 B131327 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid CAS No. 149353-75-3

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

Cat. No. B131327
M. Wt: 305.4 g/mol
InChI Key: YCNVQGGUCDVTIZ-UHFFFAOYSA-N
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Description

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a chemical compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as an intermediate in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds with tert-butoxycarbonyl (Boc) protected piperidine structures are frequently used in the synthesis of biologically active molecules and pharmaceutical intermediates.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection of functional groups, reduction, and substitution reactions. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, starts with 4-piperidinecarboxylate, which is protected by di-tert-butyl dicarbonate. Subsequent reduction and substitution reactions lead to the final product with a total yield of 70.6% . Similarly, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and proceeds through three steps with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of a nitrogenous compound containing a tert-butoxycarbonyl group was confirmed by FT-IR, 1H NMR, 13C NMR, and MS . X-ray diffraction is also used to determine the crystal structure, and density functional theory (DFT) calculations can be employed to predict and compare molecular structures .

Chemical Reactions Analysis

Compounds with tert-butoxycarbonyl protected piperidine structures can participate in various chemical reactions. For instance, an acetatopalladium(II) complex with a related Schiff base was found to be an effective catalyst for Suzuki–Miyaura cross-coupling reactions, which are important for forming carbon-carbon bonds in organic synthesis . The reactions afforded hydroxybiaryl products in good to excellent yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butoxycarbonyl protected piperidine structures are closely related to their molecular structure. The physicochemical properties and spectroscopic features are consistent with the molecular structures as determined by various analytical techniques . The melting points of synthesized compounds are often compared with literature values to confirm their identity . Additionally, DFT studies can reveal properties such as molecular electrostatic potential and frontier molecular orbitals .

Scientific Research Applications

  • Development of Potent Inhibitors : The compound has been used in the synthesis of novel (4-piperidinyl)-piperazine derivatives, which were evaluated as acetyl-CoA carboxylase (ACC) non-selective inhibitors. These compounds, such as compound 12c, showed potent inhibitory activities and exhibited a reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

  • Synthesis of Crucial Intermediates : The compound has been utilized in the synthesis of intermediates like ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate of vandetanib, an anti-cancer drug. The process involved protection, reduction, and substitution reactions, with a total yield of 70.6% (Zhuang et al., 2010).

  • In Vitro Biological Activity Studies : In the context of biological activity, derivatives like 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone and 1-[3-(tert-butyloxycarbonyl)phenyl]-4-piperidinone have been synthesized and evaluated for activity against enzymes involved in folate-mediated one-carbon metabolism. The study explored their substrates and inhibitory capacities (Rosowsky et al., 1994).

  • Asymmetric Synthesis Applications : The compound has played a crucial role in asymmetric syntheses, such as the synthesis of enantiomerically pure conformationally constrained D-lysine analogues, demonstrating its importance in creating specific stereochemistry in complex molecules (Etayo et al., 2008).

  • Crystal Structure Analysis : Studies like the crystal structure analysis of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, have provided insights into the conformation and structure of these types of compounds, which is vital for understanding their chemical behavior and potential applications (Faizi et al., 2016).

  • Drug Metabolism and Disposition Studies : It's also been identified in studies exploring the oxidative metabolism of novel antidepressants, indicating its relevance in pharmacokinetics and drug design (Hvenegaard et al., 2012).

properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNVQGGUCDVTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626156
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

CAS RN

149353-75-3
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxyphenyl)-1-piperidinecarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods

Procedure details

A solution of tert-butyl-4-[4-(methoxycarbonyl)phenyl]-1-piperidinecarboxylate (3.95 g) in a mixture of methanol (80 ml), THF (40 ml) and 4N sodium hydroxide (30 ml) was stirred at 80° C. for 2 hours. The reaction mixture was concentrated in vacuo. To a residue was added water (100 ml) and adjusted to pH 3 with 1N hydrochloric acid. The solution was extracted twice with a mixture of ethyl acetate (100 ml) and THF (50 ml). The extracts was dried over magnesium sulfate and evaporated in vacuo to give 4-[1-(tert-butoxycarbonyl)-4-piperidyl]benzoic acid (3.64 g).
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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